Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1313410-86-4
Cat. No.: VC3302795
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1313410-86-4 |
---|---|
Molecular Formula | C9H7BrN2O2 |
Molecular Weight | 255.07 g/mol |
IUPAC Name | methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Standard InChI Key | FITANCORDURZOD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Br |
Canonical SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core structure with a bromine substituent at the 7-position and a methyl carboxylate group at the 3-position. This compound belongs to the broader class of imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. The molecular structure features a fused ring system comprising a five-membered imidazole ring and a six-membered pyridine ring, creating a planar, aromatic heterocyclic system.
Physical and Chemical Characteristics
The compound shares structural similarities with its isomer, methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, which has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.071 g/mol . Based on the properties of similar compounds, Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate likely exhibits comparable physical characteristics, including being a crystalline solid with limited water solubility but good solubility in organic solvents like dichloromethane and methanol.
Spectroscopic Properties
The spectroscopic profile of this compound would include characteristic NMR signals reflecting its aromatic structure. For comparison, related compounds show distinctive patterns in proton NMR spectra, with signals for aromatic protons in the regions between δ 7.0-9.5 ppm and a methyl ester signal around δ 3.8-4.0 ppm . These spectroscopic properties are essential for structure confirmation during synthesis and purification processes.
Synthetic Approaches
General Synthetic Strategies
The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step processes that build the imidazo[1,2-a]pyridine core and then introduce the functional groups at the desired positions. Based on analogous synthetic procedures for related compounds, the preparation generally includes building the heterocyclic scaffold followed by functionalization at specific positions.
Esterification of Carboxylic Acid Precursor
One common approach involves the esterification of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. This precursor can be synthesized through various methods, and the subsequent esterification with methanol typically employs reagents like thionyl chloride or oxalyl chloride to form the acid chloride intermediate, which then reacts with methanol to yield the methyl ester . The reaction sequence might proceed as follows:
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Formation of the acid chloride intermediate using thionyl chloride or oxalyl chloride
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Reaction of the acid chloride with methanol
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Purification to obtain the target methyl ester
Similar chemistry is observed with related compounds, as evidenced by the synthetic approach for methyl esters of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives .
Alternative Synthetic Routes
Alternative approaches may involve direct esterification of the carboxylic acid using acid catalysis or preparation of the ester during the construction of the imidazo[1,2-a]pyridine ring system. For related compounds, procedures often involve starting with appropriately substituted pyridines and building the imidazole ring through cyclization reactions.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate primarily serves as a valuable pharmaceutical intermediate in drug discovery programs . The compound's utility stems from its reactive functional groups:
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The bromine at the 7-position provides a reactive site for various coupling reactions, including Suzuki, Stille, and Sonogashira cross-couplings
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The methyl ester group at the 3-position offers possibilities for further transformations such as hydrolysis, amidation, or reduction
These features make the compound highly versatile for introducing structural diversity in medicinal chemistry campaigns.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is present in numerous biologically active compounds with diverse pharmacological properties, including anxiolytic, anticonvulsant, hypnotic, and antibacterial activities. The methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a starting point for synthesizing more complex derivatives through modification of its reactive sites.
Utility in Amide Formation
A significant application of this compound and its close analogs involves their transformation into amides via reaction with various amines. For example, the acid form (7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) can be converted to the acid chloride and subsequently reacted with amino-substituted benzoates to form amide linkages, as demonstrated in the preparation of compounds like methyl 3-[(7-bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester .
Structure-Activity Relationships
Impact of Substitution Pattern
The position of functional groups on the imidazo[1,2-a]pyridine scaffold significantly influences the biological properties of the resulting compounds. In Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, the bromine at position 7 and the methyl carboxylate at position 3 create a specific electronic and steric environment that affects how the molecule interacts with biological targets.
Comparison with Structural Isomers
When compared to its structural isomer, methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, the different arrangement of the bromine and methyl carboxylate groups likely confers distinct reactivity patterns and potentially different biological activities . These structural differences can be exploited in structure-activity relationship studies to optimize desired pharmacological properties.
Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core itself contributes to the compound's pharmaceutical relevance. This heterocyclic system is known for its ability to interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions. The addition of the bromine and methyl carboxylate groups further modulates these interactions, potentially enhancing binding affinity and selectivity for specific targets.
Analytical Characterization
Spectroscopic Identification
Comprehensive characterization of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, particularly 1H NMR and 13C NMR
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Mass spectrometry confirms the molecular weight and fragmentation pattern
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Infrared spectroscopy identifies key functional groups, particularly the characteristic C=O stretching of the methyl ester
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and monitoring reactions involving this compound. For related compounds, liquid chromatography-mass spectrometry (LC-MS) has been utilized to confirm identity and monitor reaction progress .
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